molecular formula C15H10Cl2N2O3 B5760376 (2E)-N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide

(2E)-N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B5760376
M. Wt: 337.2 g/mol
InChI Key: VAPLXPZFIFRIAU-FPYGCLRLSA-N
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Description

(2E)-N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a dichlorophenyl group and a nitrophenyl group connected through a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide typically involves the reaction of 2,4-dichloroaniline with 4-nitrobenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Reduction: Amino derivatives.

    Oxidation: Nitroso or hydroxylamine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2E)-N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of (2E)-N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2,4-dichlorophenyl)-3-(4-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.

    (2E)-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

(2E)-N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(E)-N-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3/c16-11-4-7-14(13(17)9-11)18-15(20)8-3-10-1-5-12(6-2-10)19(21)22/h1-9H,(H,18,20)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPLXPZFIFRIAU-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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